molecular formula C10H9NO2 B1298091 5-(Hydroxymethyl)quinolin-8-ol CAS No. 4053-44-5

5-(Hydroxymethyl)quinolin-8-ol

Cat. No. B1298091
CAS RN: 4053-44-5
M. Wt: 175.18 g/mol
InChI Key: ZBNACESDSSHENJ-UHFFFAOYSA-N
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Patent
US05474827

Procedure details

In a 500 ml Ehrlenmeyer flask with a magnetic stirrer, 23 grams (0.1 moles) of 5-chloromethyl-8-hydroxyquinoline hydrochloride and 200 ml of H2O were stirred, producing a bright yellow solution. NH4OH (7.0 grams; 0.2 moles) in concentrated form was added slowly. The color of the solution changed to amber. As the pH approached neutral, the color disappeared, and a precipitate formed. The precipitate was filtered, washed with water, and oven dried at 105° C. After drying, 15.2 grams (87% yield) of product was left.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2.[NH4+].[OH-:16]>O>[OH:16][CH2:3][C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][CH:8]=[N:9]2 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
Cl.ClCC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
producing a bright yellow solution
CUSTOM
Type
CUSTOM
Details
a precipitate formed
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water, and oven
CUSTOM
Type
CUSTOM
Details
dried at 105° C
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
OCC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.